![molecular formula C10H8O3 B3054948 1-Benzoxepin-3,5(2H,4H)-dione CAS No. 62557-53-3](/img/structure/B3054948.png)
1-Benzoxepin-3,5(2H,4H)-dione
Overview
Description
1-Benzoxepin-3,5(2H,4H)-dione, also known as benzoxepin-3,5-dione, is a heterocyclic compound composed of a benzene ring with an oxepin ring fused to it. This compound has been studied extensively due to its potential applications in medicine and other scientific fields.
Scientific Research Applications
Intermediates for Pharmacologically Active Compounds
According to a European patent , 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione derivatives can serve as intermediates for the preparation of pharmacologically active 3-amino-1-benzoxepin-5 (2H) -one derivatives. These derivatives have potential applications in the pharmaceutical industry .
Preparation of Constrained Amino Acids
Substituted 3H-2-benzazepin-3-ones, which can be derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, are used for the preparation of constrained amino acids . These amino acids can serve as scaffolds in the design of potent opioid receptor antagonists .
Pain Treatment
Opioid peptidomimetics derived from 3H-2-benzazepin-3-one, a derivative of 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, are used for pain treatment .
Treatment of Osteoporosis
Small-molecule integrin antagonists based on the benzazepinone system, which can be derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, have demonstrated potential as medicines for the treatment of osteoporosis .
Preparation of Vitronectin Receptor Antagonists
The benzazepinone system, which can be derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, has been used for the preparation of vitronectin receptor antagonists . These antagonists have potential therapeutic applications.
6. Preparation of Peptide-based Tyrosine Kinase Inhibitors The benzazepinone system, derived from 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, has been used for the preparation of peptide-based tyrosine kinase inhibitors . These inhibitors have potential applications in cancer treatment.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
The compound might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (17617) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione .
properties
IUPAC Name |
1-benzoxepine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-5-9(12)8-3-1-2-4-10(8)13-6-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBBPNYWKGNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211596 | |
Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoxepin-3,5(2H,4H)-dione | |
CAS RN |
62557-53-3 | |
Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62557-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062557533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62557-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoxepin-3,5(2H,4H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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